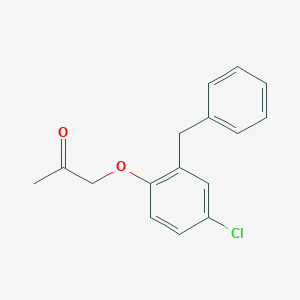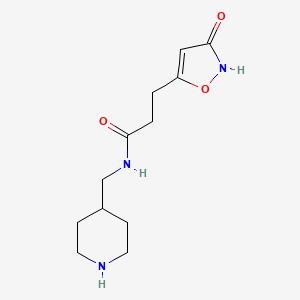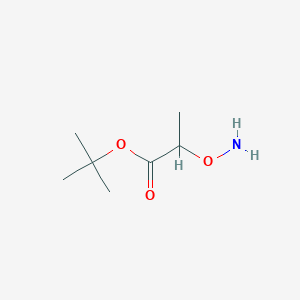![molecular formula C6H7NO5 B8593092 methyl N-[(3R)-2,5-dioxooxolan-3-yl]carbamate](/img/structure/B8593092.png)
methyl N-[(3R)-2,5-dioxooxolan-3-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
methyl N-[(3R)-2,5-dioxooxolan-3-yl]carbamate is an organic compound that belongs to the class of anhydrides Anhydrides are derived from carboxylic acids and are characterized by the presence of two acyl groups bonded to the same oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
methyl N-[(3R)-2,5-dioxooxolan-3-yl]carbamate can be synthesized through the reaction of 2-methoxycarbonylaminosuccinic acid with dehydrating agents. Common dehydrating agents used in this synthesis include acetyl chloride and phosphoryl chloride. The reaction typically occurs under mild conditions and involves the removal of water to form the anhydride.
Industrial Production Methods
Industrial production of 2-methoxycarbonylaminosuccinic anhydride may involve catalytic processes to enhance yield and efficiency. One such method includes the catalytic hydrogenation of maleic anhydride, which is a precursor to various anhydrides, including 2-methoxycarbonylaminosuccinic anhydride .
Analyse Chemischer Reaktionen
Types of Reactions
methyl N-[(3R)-2,5-dioxooxolan-3-yl]carbamate undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form 2-methoxycarbonylaminosuccinic acid.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Common Reagents and Conditions
Hydrolysis: Typically occurs in the presence of water or aqueous solutions.
Alcoholysis: Requires the presence of alcohols and may be catalyzed by acids or bases.
Aminolysis: Involves the use of primary or secondary amines under mild conditions.
Major Products Formed
Hydrolysis: Produces 2-methoxycarbonylaminosuccinic acid.
Alcoholysis: Produces esters of 2-methoxycarbonylaminosuccinic acid.
Aminolysis: Produces amides of 2-methoxycarbonylaminosuccinic acid.
Wissenschaftliche Forschungsanwendungen
methyl N-[(3R)-2,5-dioxooxolan-3-yl]carbamate has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of various organic compounds.
Materials Science: Employed in the modification of polymers to enhance their properties.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a building block for bioactive molecules.
Wirkmechanismus
The mechanism of action of 2-methoxycarbonylaminosuccinic anhydride involves nucleophilic acyl substitution reactions. The compound’s anhydride group is highly reactive towards nucleophiles, such as water, alcohols, and amines. The nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to release the leaving group and form the final product .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Succinic Anhydride: Similar in structure but lacks the methoxycarbonylamino group.
Maleic Anhydride: Contains a double bond and is more reactive due to the presence of the electron-withdrawing double bond.
Phthalic Anhydride: Contains an aromatic ring, making it structurally different but functionally similar in terms of reactivity.
Uniqueness
methyl N-[(3R)-2,5-dioxooxolan-3-yl]carbamate is unique due to the presence of the methoxycarbonylamino group, which imparts distinct reactivity and properties compared to other anhydrides.
Eigenschaften
Molekularformel |
C6H7NO5 |
|---|---|
Molekulargewicht |
173.12 g/mol |
IUPAC-Name |
methyl N-(2,5-dioxooxolan-3-yl)carbamate |
InChI |
InChI=1S/C6H7NO5/c1-11-6(10)7-3-2-4(8)12-5(3)9/h3H,2H2,1H3,(H,7,10) |
InChI-Schlüssel |
JPEHNUYVLFKKGY-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)NC1CC(=O)OC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


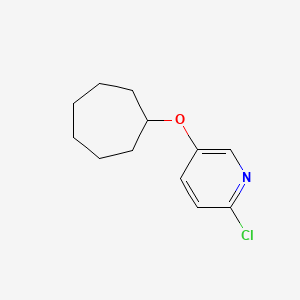
![4-Methyl-2-[(3-methylbut-2-EN-1-YL)sulfanyl]thiophene](/img/structure/B8593024.png)
![methyl 4-[(4-oxo-2H-1-benzopyran-3-ylidene)methyl]benzoate](/img/structure/B8593042.png)
![3-{3-[(4-Methylpiperidin-1-yl)methyl]phenoxy}propan-1-amine](/img/structure/B8593048.png)
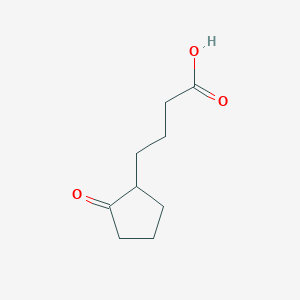

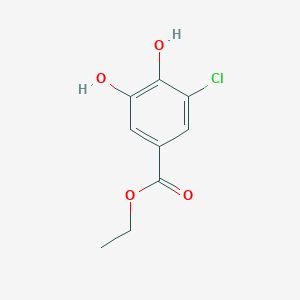
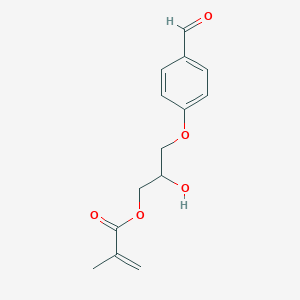
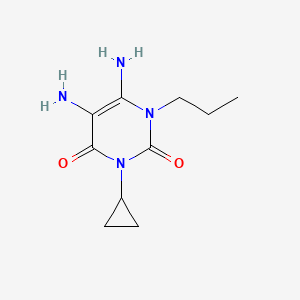
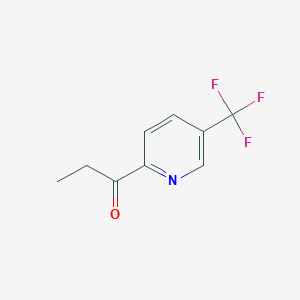
![Methyl5-ethyl-4-oxo-1,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B8593088.png)
